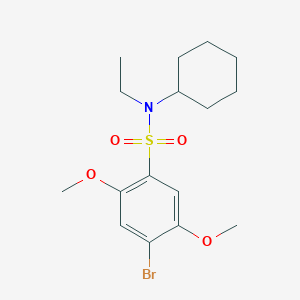
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Bromo-DragonFLY and is classified as a hallucinogenic drug. However, in recent years, it has also been studied for its potential therapeutic applications.
Wirkmechanismus
Bromo-DragonFLY is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception and mood, which is why it is classified as a hallucinogenic drug. However, the exact mechanism of action is still not fully understood and requires further research.
Biochemische Und Physiologische Effekte
Bromo-DragonFLY has been shown to have a range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and emotions. These effects can vary depending on the dosage and individual factors such as age, weight, and health status.
Vorteile Und Einschränkungen Für Laborexperimente
Bromo-DragonFLY has several advantages for use in lab experiments, including its potency and specificity for serotonin receptors. However, it also has several limitations, such as its potential for toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several areas of future research for Bromo-DragonFLY, including further studies on its potential therapeutic applications, as well as its mechanism of action and effects on the brain and body. Additionally, research is needed to better understand the potential risks and side effects associated with its use, as well as the optimal dosing and administration methods. Overall, Bromo-DragonFLY has the potential to be a valuable tool in scientific research and could lead to new insights into the functioning of the brain and the development of new treatments for mental health disorders.
Synthesemethoden
The synthesis of Bromo-DragonFLY involves several steps, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Bromo-DragonFLY has been studied for its potential therapeutic applications, particularly in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Eigenschaften
Produktname |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C16H24BrNO4S |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO4S/c1-4-18(12-8-6-5-7-9-12)23(19,20)16-11-14(21-2)13(17)10-15(16)22-3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
ATNNKFWBGIEEJN-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Kanonische SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



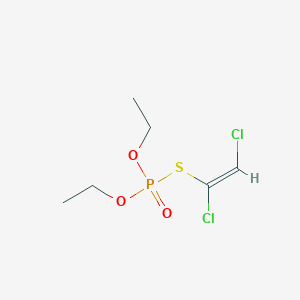
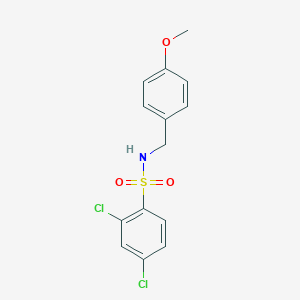
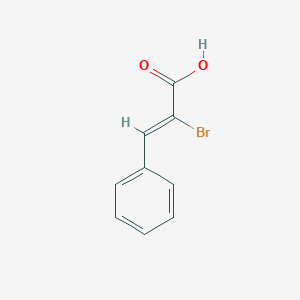
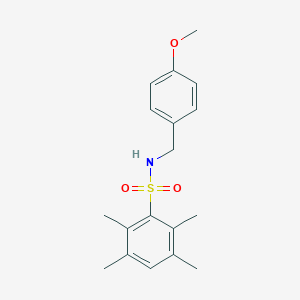

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)




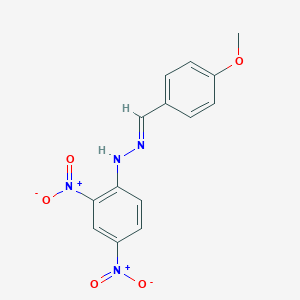
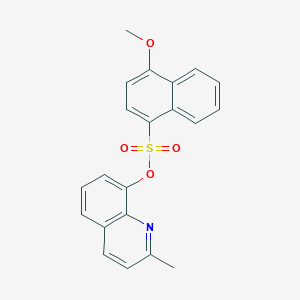
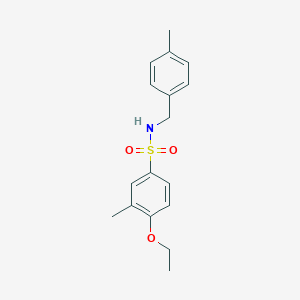
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)